1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone
Overview
Description
“1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone” is an organic compound. It is also known by other names such as Acetophenone, 2’-methyl-; o-Acetyltoluene; o-Methylacetophenone; 2-Acetyltoluene; 2-Methylacetophenone; 2’-Methylacetophenone; 2’-Methylacetylphenone; Methyl 2-methylphenyl ketone . The molecular formula of this compound is C9H10O and it has a molecular weight of 134.1751 .
Molecular Structure Analysis
The molecular structure of “1-(2’-Methyl[1,1’-biphenyl]-4-yl)ethanone” consists of a biphenyl group with a methyl group attached to one of the phenyl rings and an ethanone group attached to the other .Scientific Research Applications
Microwave-Assisted Synthesis for Anti-Breast Cancer Agents
1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone, a compound structurally similar to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, has been used in the synthesis of novel thiazole derivatives. These compounds exhibited promising antitumor activities against MCF-7 tumor cells, suggesting potential applications in anti-breast cancer treatments (Mahmoud et al., 2021).
Identification in Forensic Toxicology
In a forensic toxicology study, a novel cathinone derivative structurally related to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone was identified and characterized. The study emphasized the use of advanced analytical techniques for the identification of novel psychoactive substances (Bijlsma et al., 2015).
Pharmacological Evaluation for Antipsychotic Activity
Compounds including 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones were designed and synthesized. They were evaluated for antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity. This highlights their potential use in treating psychotic disorders (Bhosale et al., 2014).
Fluorescence Studies in Spectroscopy
The photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone, a compound related to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, was studied. The findings contribute to our understanding of microscopic solvent heterogeneity, potentially useful in chemical analysis and material sciences (Ghoneim, 2001).
HIV-1 Replication Inhibition
N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, structurally related to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, have been synthesized andidentified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. These compounds, particularly N-(p-ethyl)phenylsulfonyl-3-[2-morpholinoethanone]-6-methylindole and N-(p-ethyl)phenylsulfonyl-3-[2-(5-phenyl-1,3,4-oxadiazole-2-yl-thio)ethanone]-6-methylindole, showed promising activity against HIV-1 replication, with low cytotoxicities (Che et al., 2015).
Anticandidal Activity and Cytotoxicity
Tetrazole derivatives, including 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone compounds, have been synthesized and evaluated for their anticandidal activity. Some of these compounds exhibited potent anticandidal agents with weak cytotoxic effects, indicating potential applications in antifungal therapies (Kaplancıklı et al., 2014).
Antimicrobial Properties in Novel Derivatives
A series of 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes, chemically related to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone, were synthesized and evaluated for their antimicrobial activity. The synthesized azoles demonstrated significant antifungal activities against pathogenic fungi responsible for human diseases (Castellano et al., 2003).
QSAR Modeling and Antibacterial Agents
1-[3-methyl-2-(aryldiazenyl)-2H-aziren-2-yl]ethanones were synthesized and tested for their antimicrobial activity. The study highlights the use of quantitative structure-activity relationship (QSAR) modeling in predicting the antimicrobial properties of synthesized compounds, including those structurally similar to 1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone (Sahu et al., 2013).
Green Chemistry in Organic Synthesis
A study on microwave-assisted synthesis highlighted the use of environmentally friendly Suzuki reactions in the generation of functionalized biphenyl systems. This methodology, applied to compounds like 1-(4-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-yl)ethanone, underscores the importance of green chemistry approaches in organic synthesis (Soares et al., 2015).
properties
IUPAC Name |
1-[4-(2-methylphenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-5-3-4-6-15(11)14-9-7-13(8-10-14)12(2)16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJQPLYMITWEKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393262 | |
Record name | 1-(2'-methyl[1,1'-biphenyl]-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone | |
CAS RN |
56917-39-6 | |
Record name | 1-(2'-methyl[1,1'-biphenyl]-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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